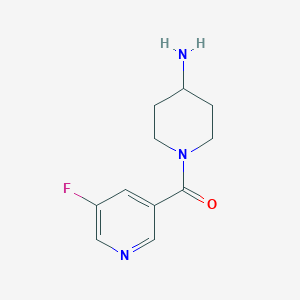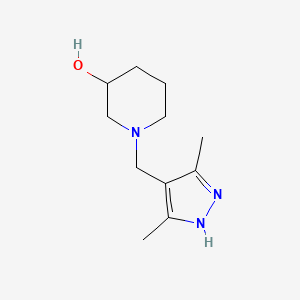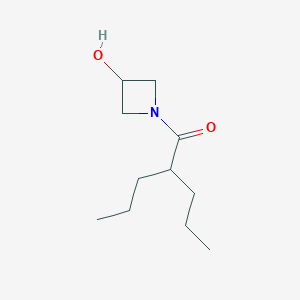
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)méthanone
Vue d'ensemble
Description
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C11H14FN3O and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche médicale - Traitement du diabète
Le composé a été mentionné dans le contexte de la recherche médicale, en particulier en relation avec le traitement du diabète. Il est structurellement similaire aux molécules utilisées comme inhibiteurs de la DPP-4, qui sont une classe de médicaments largement utilisés pour le diabète de type 2 .
Recherche sur le cancer - Radiothérapie
Les pyridines fluorées, qui font partie de la structure du composé, ont été étudiées pour leur utilisation potentielle en radiothérapie locale pour le traitement du cancer .
Synthèse de médicaments
Le composé peut être impliqué dans la synthèse de nouveaux médicaments en raison de ses propriétés de solubilisation, qui peuvent améliorer la biodisponibilité et l'efficacité des produits pharmaceutiques .
Inhibition des kinases
Il a été associé à l'inhibition des kinases, en particulier les kinases EGFR/HER2, qui sont des cibles dans la thérapie du cancer .
Science des matériaux
Bien que cela ne soit pas directement lié à ce composé spécifique, les scientifiques ayant une expérience en science des matériaux peuvent explorer ses applications potentielles dans ce domaine .
Modèles d'apprentissage automatique en pharmacologie
Le composé pourrait être utilisé dans la construction et la validation de modèles prédictifs d'apprentissage automatique pour la découverte et le développement de médicaments .
Orientations Futures
While specific future directions for “(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone” are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, with its unique structure and potential applications, could play a role in these advancements.
Mécanisme D'action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in intracellular signaling pathways that regulate cellular growth and survival .
Mode of Action
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its target by acting as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of the kinase’s substrates, leading to altered cellular signaling .
Result of Action
The inhibition of Mitogen-activated protein kinase 14 by (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can lead to a decrease in cell proliferation and survival . This could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .
Analyse Biochimique
Biochemical Properties
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptor proteins, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect . Toxicity studies have highlighted the importance of determining safe dosage ranges to avoid harmful side effects.
Metabolic Pathways
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing cellular processes.
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-5-8(6-14-7-9)11(16)15-3-1-10(13)2-4-15/h5-7,10H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVQTBRIUKQZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1475514.png)
amine](/img/structure/B1475515.png)
amine](/img/structure/B1475516.png)

![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)



![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)


![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
